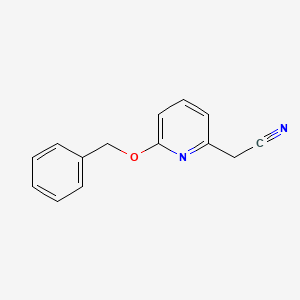

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile

CAS No.: 1000545-89-0

Cat. No.: VC3314278

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000545-89-0 |

|---|---|

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 2-(6-phenylmethoxypyridin-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C14H12N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9,11H2 |

| Standard InChI Key | IKRVODIMXPPYHC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N |

Introduction

Chemical Structure and Classification

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile belongs to the pyridylacetonitrile family of compounds, sharing structural similarities with other substituted pyridines that have gained attention in pharmaceutical research. The molecular structure comprises three key components:

-

A pyridine core with nitrogen at position 1

-

A benzyloxy group (C₆H₅CH₂O-) at position 6 of the pyridine ring

-

An acetonitrile group (-CH₂CN) at position 2 of the pyridine ring

The molecular formula is C₁₄H₁₂N₂O with a calculated molecular weight of approximately 224.26 g/mol. This arrangement of functional groups creates a molecule with versatile chemical reactivity profiles and potential for further modification.

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analogy with related compounds such as (6-Chloro-pyridin-2-yl)-acetonitrile, the following physical properties can be estimated:

Chemical Reactivity

The reactivity profile of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile is determined by its constituent functional groups:

-

The nitrile group (-CN) serves as a versatile functionality that can undergo:

-

Hydrolysis to form carboxylic acids or amides

-

Reduction to primary amines using appropriate reducing agents

-

Addition reactions with various nucleophiles

-

-

The pyridine nitrogen can:

-

Act as a Lewis base in coordination chemistry

-

Undergo quaternization with alkyl halides

-

Participate in hydrogen bonding interactions

-

-

The benzyloxy group offers:

-

Potential for selective cleavage under hydrogenolysis conditions

-

A site for modification through the benzyl moiety

-

Altered electronic distribution in the pyridine ring compared to halogenated analogs

-

Synthetic Approaches

From Halogenated Precursors

The most straightforward approach would likely involve nucleophilic substitution of a 6-halopyridine precursor:

-

Using 2-(6-bromopyridin-2-yl)acetonitrile or 2-(6-chloropyridin-2-yl)acetonitrile as starting material

-

Reaction with benzyl alcohol under basic conditions (K₂CO₃ or NaH)

-

Heating in a polar aprotic solvent such as DMF or DMSO

-

Purification via column chromatography

Adaptation of Related Syntheses

Drawing from the preparation methods for 2-(pyridine-4-yl)acetonitrile described in the literature, a modified approach could involve:

-

Reaction of an appropriate 6-benzyloxypyridine-2-derivative with a cyanomethylating agent

-

Heating at 60-90°C for 120-180 minutes

-

Extraction with ethyl acetate (280-320 mass parts)

-

Drying with anhydrous Na₂SO₄ (40-100 mass parts)

Analytical Characterization

Spectroscopic Data

Based on structural analogy with related compounds, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) would likely show:

-

Singlet at δ 4.1-4.2 ppm (2H, -CH₂CN), similar to the signal at δ 4.136 ppm observed for analogous compounds

-

Singlet at δ 5.1-5.3 ppm (2H, -OCH₂Ph) for the benzyloxy methylene protons

-

Complex multiplets in the δ 6.8-8.5 ppm region for the aromatic protons of both pyridine and phenyl rings

¹³C NMR (100 MHz, CDCl₃) would be expected to show:

-

Nitrile carbon at ~117-118 ppm

-

Methylene carbons at ~25 ppm (-CH₂CN) and ~70 ppm (-OCH₂Ph)

-

Multiple signals between 120-160 ppm for aromatic carbons

Infrared Spectroscopy

Key absorption bands would likely include:

-

C≡N stretching at approximately 2240-2260 cm⁻¹

-

C-O-C stretching at 1220-1260 cm⁻¹

-

Aromatic C=C and C=N stretching at 1400-1600 cm⁻¹

-

Aromatic C-H stretching at 3030-3080 cm⁻¹

Mass Spectrometry

Expected mass spectral features would include:

-

Molecular ion peak at m/z 224 (M⁺)

-

Fragment peaks at m/z 133 (loss of benzyl group)

-

Fragment peak at m/z 91 (tropylium ion from benzyl group)

Chromatographic Analysis

For purity determination and identification, the following chromatographic techniques would be appropriate:

-

Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mobile phase systems

-

High-performance liquid chromatography (HPLC) with UV detection at 254-280 nm

-

Gas chromatography-mass spectrometry (GC-MS) for both identification and purity assessment

Applications and Research Relevance

Pharmaceutical Applications

The structure of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile suggests potential utility in pharmaceutical research, particularly:

-

As a building block for kinase inhibitors, similar to other 6-substituted pyridine derivatives that have shown activity against Src family kinases

-

In the development of compounds targeting cancer pathways, as the benzyloxy group can enhance binding to specific protein pockets

-

As a precursor to compounds with potential neuroprotective or anti-inflammatory properties

Synthetic Utility

As a functionalized pyridine derivative, this compound would serve as a valuable intermediate in organic synthesis:

Coordination Chemistry

Based on research with similar pyridine derivatives, 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile could find applications in:

-

Development of novel ligands for transition metal complexes, similar to 2,6-di(1H-pyrazol-3-yl)pyridine derivatives used in spin-crossover and transfer hydrogenation studies

-

Creation of materials with specific electronic or magnetic properties

-

Catalytic applications, particularly in transfer hydrogenation reactions

Comparison with Related Compounds

Structural Relationships

The following table compares 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile with structurally related compounds:

Comparative Reactivity

The benzyloxy group in 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile would confer distinct reactivity compared to halogenated analogs:

-

Enhanced nucleophilicity of the pyridine nitrogen due to electron-donating effects

-

Different susceptibility to nucleophilic substitution reactions

-

Additional synthetic handles through the benzyl moiety

-

Altered coordination properties with metal ions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume